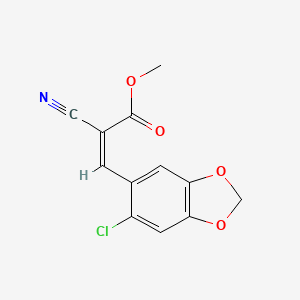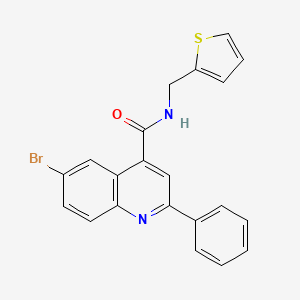
6-bromo-2-phenyl-N-(2-thienylmethyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
6-bromo-2-phenyl-N-(2-thienylmethyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 6-bromo-2-phenyl-N-(2-thienylmethyl)-4-quinolinecarboxamide is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the activity of specific enzymes involved in the inflammatory response and bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-2-phenyl-N-(2-thienylmethyl)-4-quinolinecarboxamide has a significant impact on various biochemical and physiological processes. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. It also exhibits antibacterial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 6-bromo-2-phenyl-N-(2-thienylmethyl)-4-quinolinecarboxamide is its potential as a therapeutic agent for cancer and inflammatory diseases. It is also relatively easy to synthesize and purify, making it a viable target for further research. However, its limitations include its low solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 6-bromo-2-phenyl-N-(2-thienylmethyl)-4-quinolinecarboxamide. These include:
1. Investigating its potential as a therapeutic agent for other diseases, such as autoimmune disorders.
2. Studying its mechanism of action in more detail to understand how it induces apoptosis and inhibits inflammation.
3. Developing more efficient synthesis methods to improve its yield and purity.
4. Exploring its potential as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, 6-bromo-2-phenyl-N-(2-thienylmethyl)-4-quinolinecarboxamide is a chemical compound with significant potential in various fields, including medicinal chemistry. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. Further research on this compound can lead to the development of new and more effective drugs for various diseases.
Wissenschaftliche Forschungsanwendungen
6-bromo-2-phenyl-N-(2-thienylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It also shows promising results as an anti-inflammatory and anti-bacterial agent.
Eigenschaften
IUPAC Name |
6-bromo-2-phenyl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2OS/c22-15-8-9-19-17(11-15)18(21(25)23-13-16-7-4-10-26-16)12-20(24-19)14-5-2-1-3-6-14/h1-12H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHQJHWFMLHVHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-phenyl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



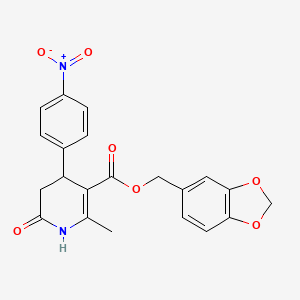
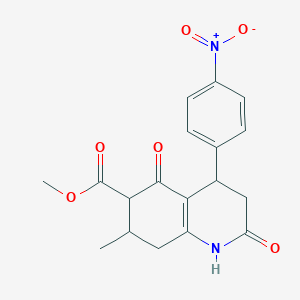
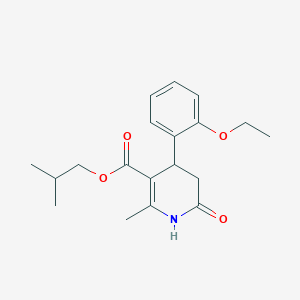
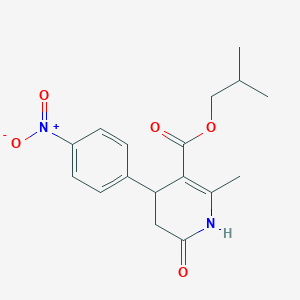
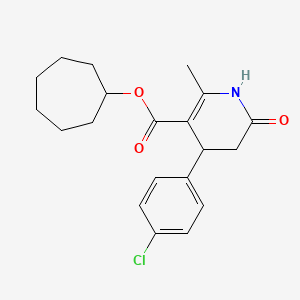
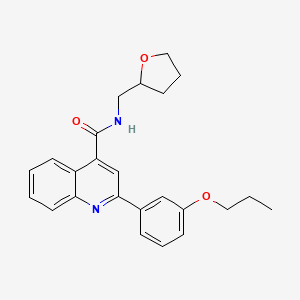
![N-[2-(4-morpholinyl)ethyl]-2-(3-propoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263522.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4263533.png)
![N-cyclohexyl-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4263538.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263554.png)
![N-[3-(aminocarbonyl)-4-(4-tert-butylphenyl)-5-methyl-2-thienyl]-2-(2-isopropoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4263559.png)
![ethyl 4-(4-isobutylphenyl)-2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4263561.png)
